methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the imidazo[4,5-c]pyridine core. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[4,5-c]pyridine core.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[4,5-c]pyridine core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Methyl 2-({[4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Methyl 2-({[4-(4-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Comparison:
- Uniqueness: The presence of the methoxy group in methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate provides unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets.
- Properties: Similar compounds with different substituents (e.g., hydroxy or chloro groups) may exhibit different chemical reactivity and biological activity, making the methoxy derivative distinct in its applications.
Biological Activity
Methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological properties based on current research findings.
Chemical Structure and Properties
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C22H22N4O4 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | methyl 2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI Key | VSQDMFDPOYFLNZ-UHFFFAOYSA-N |
The compound features a methoxy group that enhances its electronic properties and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : 4-methoxybenzaldehyde is reacted with an appropriate amine to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the imidazo[4,5-c]pyridine core.
- Esterification : The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds possess significant antimicrobial activity. For instance:
- In vitro assays demonstrated effective inhibition against various bacterial strains.
- The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
The compound has been explored for its potential anticancer properties:
- Cell Line Studies : Research involving several cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : Potential mechanisms include the inhibition of specific kinases involved in cancer progression and the modulation of apoptosis-related pathways.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor:
- Studies have reported its ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
- The compound’s binding affinity has been characterized through kinetic studies and molecular docking simulations.
Case Studies
- Study on Antimicrobial Activity :
- Investigation into Anticancer Effects :
- Enzyme Inhibition Analysis :
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-15-9-7-14(8-10-15)20-19-18(23-13-24-19)11-12-26(20)22(28)25-17-6-4-3-5-16(17)21(27)30-2/h3-10,13,20H,11-12H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
VSQDMFDPOYFLNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3 |
Origin of Product |
United States |
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